3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical research, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde can be compared with similar compounds such as:
3-Ethoxy-4-methoxybenzaldehyde: This compound has a similar structure but lacks the benzyl group, which may result in different chemical properties and reactivity.
4-Ethoxy-3-methoxybenzaldehyde: Another similar compound with the ethoxy and methoxy groups in different positions, affecting its chemical behavior and applications.
Properties
IUPAC Name |
3-ethoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-3-20-17-10-13(11-18)7-8-16(17)21-12-14-5-4-6-15(9-14)19-2/h4-11H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKICKVPWBMZZOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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